![molecular formula C10H11N3O B2799642 6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one CAS No. 91622-91-2](/img/structure/B2799642.png)
6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
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Description
“6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one” is a chemical compound with the formula C18H19N3O . It appears as a crystalline solid .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C18H19N3O/c1-13-6-8-14(9-7-13)18(22)21-12-15-4-3-11-20(15)17-16(21)5-2-10-19-17/h2,5-10,15H,3-4,11-12H2,1H3
. This provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a crystalline solid . Its molecular formula is C18H19N3O .Scientific Research Applications
Antimalarial Activity
Synthesis and Testing: Researchers synthesized bispyrrolo[1,2-a]quinoxalines, bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and bispyrrolo[1,2-a]thieno[3,2-e]pyrazines from various substituted nitroanilines or nitropyridines. These compounds were then tested in vitro against Plasmodium falciparum strains with different chloroquine-resistance status .
Antimalarial Activity: Among these compounds, bispyrrolo[1,2-a]quinoxalines exhibited superior antimalarial activity compared to monopyrrolo[1,2-a]quinoxalines. The best activity was observed with bispyrrolo[1,2-a]quinoxalines linked by a bis(3-aminopropyl)piperazine. Additionally, the presence of a methoxy group on the pyrrolo[1,2-a]quinoxaline nucleus enhanced pharmacological activity .
Mechanism of Action: Assays on drug effects upon beta-hematin formation revealed similar or higher inhibitory activities than chloroquine (CQ). Molecular modeling suggested that these pyrroloquinoxalines may interact with beta-hematin, supporting their antimalarial mechanism .
Conclusion
properties
IUPAC Name |
2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-10-8-4-2-6-13(8)9-7(12-10)3-1-5-11-9/h1,3,5,8H,2,4,6H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPPFIDIJMNDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=C(N2C1)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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